![molecular formula C20H30N2O3S B4855328 N-cyclopentyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4855328.png)
N-cyclopentyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-cyclopentyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as CPP-115 and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
CPP-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. This leads to an increase in the levels of GABA in the brain, which has been shown to have anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have anticonvulsant, anxiolytic, and analgesic effects. It increases the levels of GABA in the brain, which is an inhibitory neurotransmitter that reduces neuronal excitability and regulates anxiety and pain perception.
Advantages and Limitations for Lab Experiments
CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, which makes it an ideal tool for studying the role of GABA in various neurological disorders. However, CPP-115 has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on CPP-115. One potential application is in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another potential application is in the treatment of cognitive disorders, as it has been shown to improve memory and learning in animal models. Additionally, further studies are needed to investigate the long-term effects of CPP-115 and its potential side effects.
Scientific Research Applications
CPP-115 has been studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and cognitive disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which has been shown to have anticonvulsant, anxiolytic, and analgesic effects.
properties
IUPAC Name |
N-cyclopentyl-1-(3-phenylpropylsulfonyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c23-20(21-19-10-4-5-11-19)18-12-14-22(15-13-18)26(24,25)16-6-9-17-7-2-1-3-8-17/h1-3,7-8,18-19H,4-6,9-16H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKUSXAGTMDDAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)S(=O)(=O)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-[(3-phenylpropyl)sulfonyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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